molecular formula C21H20N6O B2522372 N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide CAS No. 1105221-83-7

N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Katalognummer B2522372
CAS-Nummer: 1105221-83-7
Molekulargewicht: 372.432
InChI-Schlüssel: ICKGZRMEBSMIAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is known for its potential biological activities, including anticancer properties. The structure of this compound suggests that it may have significant interactions with various biological targets due to the presence of multiple functional groups that are common in pharmacologically active molecules .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the initial formation of a pyrazole ring, which is then further elaborated to form the pyrimidin-4-one core. For example, the synthesis can start from a simple amino pyrazole carboxylate, which upon hydrolysis and subsequent reactions with different reagents, can yield various substituted pyrazolo[3,4-d]pyrimidin-4-ones . The specific synthesis route for "this compound" is not detailed in the provided papers, but it likely follows similar synthetic strategies involving multiple steps of functionalization and condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compounds' identity. The presence of dimethylphenyl and methylbenzohydrazide groups in the compound suggests a complex molecular geometry that could be studied using similar methods to understand its three-dimensional conformation and potential binding modes with biological targets.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, including cycloadditions, to form novel isoxazolines and isoxazoles . They can also participate in condensation reactions with aromatic aldehydes to yield substituted derivatives . The reactivity of the compound can be inferred to be high, given the presence of reactive functional groups that can engage in multiple types of chemical transformations, potentially leading to a diverse array of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like dimethylphenyl and methylbenzohydrazide can affect the compound's solvation energy, planarity, and overall stability in solution . Additionally, the electronic properties, such as the energy values of sigma to sigma* and sigma to pi* transitions, can provide insights into the compound's reactivity . Theoretical calculations, such as DFT, can be used to predict these properties and understand the compound's behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Researchers have synthesized a series of compounds related to pyrazolo[3,4-d]pyrimidine, investigating their potential anticancer activities. For instance, compounds have been tested against the MCF-7 human breast adenocarcinoma cell line, with some showing potent inhibitory activity. Notably, certain derivatives displayed significant antitumor activities, suggesting their potential as novel therapeutic agents for cancer treatment (Khaled R. A. Abdellatif et al., 2014). Further studies on pyrazolo[3,4-d]pyrimidin-4-yloxy derivatives demonstrated marked anticancer activity against breast carcinoma, non-small cell lung cancer, and human colorectal adenocarcinoma cell lines, highlighting the compounds' potential as EGFR-TK inhibitors (M. Abdelgawad et al., 2016).

Antimicrobial and Antibacterial Properties

Compounds based on pyrazolo[3,4-d]pyrimidine have also been evaluated for their antimicrobial and antibacterial potentials. Some studies have synthesized novel derivatives and assessed their activity against various bacterial strains, showing good to excellent antimicrobial activity. This suggests their potential application in developing new antimicrobial agents to combat resistant bacterial infections (P. P. Deohate et al., 2020). Additionally, novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, have been characterized and evaluated for their in vitro antimicrobial and anticancer activities, further emphasizing the versatility and potential therapeutic uses of these compounds (H. Hafez et al., 2016).

Zukünftige Richtungen

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the biological activity of similar compounds, it may be of interest in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name

N'-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-13-5-4-6-16(8-13)21(28)26-25-19-18-11-24-27(20(18)23-12-22-19)17-9-14(2)7-15(3)10-17/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKGZRMEBSMIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.